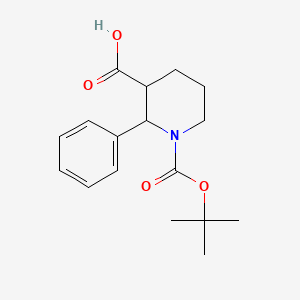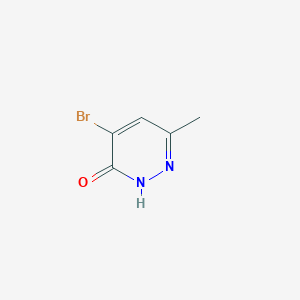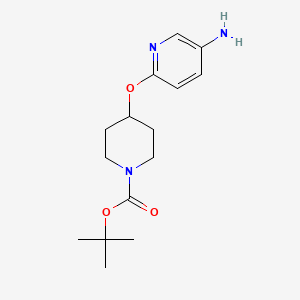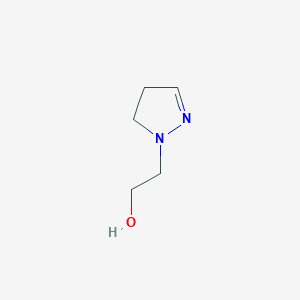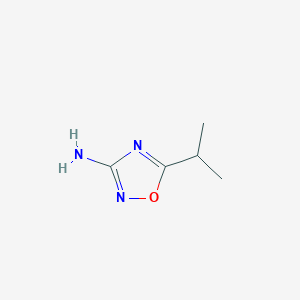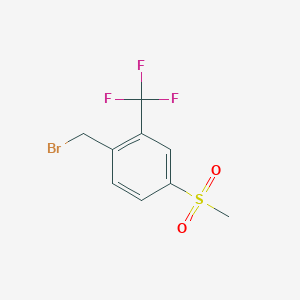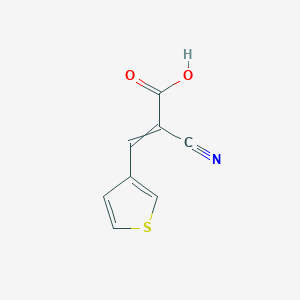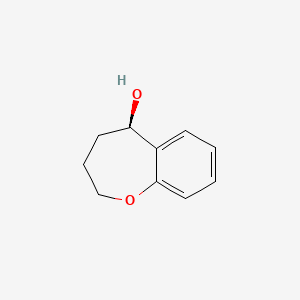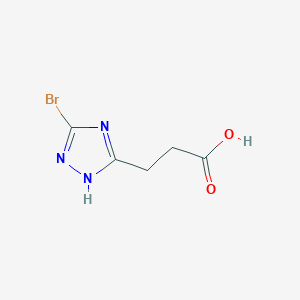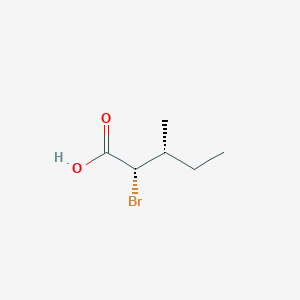
(2S,3R)-2-Bromo-3-methylpentanoic acid
Übersicht
Beschreibung
“(2S,3R)-2-Bromo-3-methylpentanoic acid” is a chemical compound with the molecular formula C6H11BrO2 . It has an average mass of 195.054 Da and a mono-isotopic mass of 193.994232 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The bromine atom is at the 2nd carbon and the methyl group is at the 3rd carbon .Chemical Reactions Analysis
I found a reaction where “(2S,3R)-2-bromo-3-methylpentane” undergoes a reaction with sodium methoxide in methanol, producing (E)-3-methyl-2-pentene . This suggests that “this compound” might undergo similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.05 . Unfortunately, the search results do not provide further details such as density, boiling point, melting point, or flash point .Wissenschaftliche Forschungsanwendungen
Application in Wine Aroma Analysis
(2S,3R)-2-Bromo-3-methylpentanoic acid, as a related compound to various hydroxy acids, has potential implications in the study of wine and other alcoholic beverages' aroma profiles. For instance, Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, precursors to significant wine aroma compounds. This research is crucial in understanding the sensory effects of these acids in alcoholic beverages, which may extend to compounds like this compound due to their structural similarities and potential roles in flavor formation (Gracia-Moreno, Lopez, & Ferreira, 2015).
Insights into Atmospheric Chemistry
Compounds related to this compound, such as 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), have been studied for their physicochemical properties and implications in atmospheric chemistry. Dette et al. (2014) synthesized 3-MBTCA to study its glass-forming properties and interactions with water and pinonic acid, which are critical for understanding the behavior of atmospheric aerosol particles. This research provides insights into the phase state and solubility of similar compounds, which could include this compound, in atmospheric conditions (Dette, Qi, Schröder, Godt, & Koop, 2014).
Catalytic Performance Enhancement
The study of zirconium-based metal-organic frameworks (Zr-MOFs) by Huang et al. (2017) investigates the effects of substituents on catalytic performance. While this research does not directly involve this compound, the principles of tuning catalytic activity through structural modification are applicable. Understanding how different substituents affect catalysis can provide valuable insights for designing catalysts involving compounds like this compound, potentially enhancing their performance in synthetic applications (Huang et al., 2017).
Antibacterial Applications
Compounds structurally related to this compound, such as those derived from Siegesbeckia glabrescens, exhibit significant antibacterial activity. Kim et al. (2012) isolated and characterized a compound from S. glabrescens that showed potent antibacterial effects against Staphylococcus aureus. The study highlights the potential of structurally similar compounds, including this compound, to serve as leads for developing new antibacterial agents (Kim et al., 2012).
Eigenschaften
IUPAC Name |
(2S,3R)-2-bromo-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXYZIKUQUVKE-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)
